2,9,16,23-Tetraamino-phthalocyanine cobalt
Description
2,9,16,23-Tetraamino-phthalocyanine cobalt is a complex organometallic compound with the molecular formula C32H20CoN12. It is a derivative of phthalocyanine, a class of macrocyclic compounds that are structurally similar to porphyrins. This compound is known for its unique electronic and optical properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N12.Co/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZDMLSONPDWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20CoN12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123385-16-0 | |
| Details | Compound: Cobalt 4,4′,4′′,4′′′-tetraaminophthalocyanine homopolymer | |
| Record name | Cobalt 4,4′,4′′,4′′′-tetraaminophthalocyanine homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123385-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
631.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9,16,23-Tetraamino-phthalocyanine cobalt typically involves the reaction of cobalt salts with phthalocyanine precursors under controlled conditions. One common method includes the cyclotetramerization of 4,5-diaminophthalonitrile in the presence of cobalt(II) salts. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,9,16,23-Tetraamino-phthalocyanine cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, affecting its electronic properties.
Substitution: The amino groups can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve reagents like acyl chlorides or alkyl halides under mild conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cobalt(III) complexes, while substitution reactions can yield various substituted phthalocyanine derivatives .
Scientific Research Applications
2,9,16,23-Tetraamino-phthalocyanine cobalt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential use in biological imaging and as a sensor for detecting specific biomolecules.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of dyes, pigments, and as a component in electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism by which 2,9,16,23-Tetraamino-phthalocyanine cobalt exerts its effects is primarily through its interaction with molecular targets and pathways. The compound’s electronic structure allows it to participate in electron transfer processes, making it an effective catalyst. In biological systems, it can interact with cellular components, leading to the generation of reactive oxygen species (ROS) that can induce cell damage or death, which is the basis for its use in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
- Cobalt(II) 1,8,15,22-tetraamino-phthalocyanine
- Copper(II) 2,9,16,23-tetraamino-phthalocyanine
- Iron(II) 2,9,16,23-tetraamino-phthalocyanine
Uniqueness
2,9,16,23-Tetraamino-phthalocyanine cobalt is unique due to its specific electronic properties and the presence of cobalt, which imparts distinct catalytic and optical characteristics. Compared to its copper and iron analogs, the cobalt compound exhibits different redox behavior and stability, making it suitable for specific applications in catalysis and electronic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
